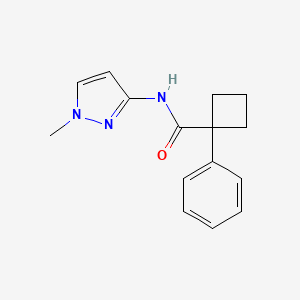![molecular formula C22H27N5O B7519237 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide, also known as BEXAROTENE, is a synthetic retinoid that has been extensively studied for its potential use in treating various types of cancer. It was first synthesized in the early 1990s and has since been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
Mechanism of Action
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide's mechanism of action is not fully understood, but it is thought to work by activating retinoid X receptors (RXRs). RXRs are nuclear receptors that regulate gene expression and play a role in cell differentiation, proliferation, and apoptosis. By activating RXRs, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide may induce cell differentiation and apoptosis in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide has been shown to increase the expression of apolipoprotein E (APOE), a protein that plays a role in cholesterol metabolism and may have neuroprotective effects. 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide has also been shown to increase insulin sensitivity and improve glucose metabolism in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide is relatively easy to synthesize and is commercially available. However, one limitation of using 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide in lab experiments is that it may have off-target effects, as it has been shown to bind to a number of different receptors in addition to RXRs.
Future Directions
There are a number of potential future directions for research on 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide. One area of interest is the development of more specific RXR agonists that may have fewer off-target effects than 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide. Additionally, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide may have potential applications in other diseases beyond cancer and Alzheimer's disease, such as metabolic disorders and autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide and its potential interactions with other signaling pathways.
Synthesis Methods
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide is synthesized using a multistep process that involves the reaction of several different chemical compounds. The starting material is 4-(diethylaminomethyl)benzaldehyde, which is reacted with benzyl bromide to form the benzyl derivative. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid to form the final product, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide.
Scientific Research Applications
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancers. Additionally, 1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide has been investigated for its potential use in treating Alzheimer's disease, as it has been shown to reduce beta-amyloid plaque accumulation in animal models.
properties
IUPAC Name |
1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-3-26(4-2)15-20-12-10-18(11-13-20)14-23-22(28)21-17-27(25-24-21)16-19-8-6-5-7-9-19/h5-13,17H,3-4,14-16H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSTUMDWEISTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)
![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)
![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)



![2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)